molecular formula C9H13N3OS B141855 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole CAS No. 159059-10-6

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole

Cat. No.: B141855
CAS No.: 159059-10-6
M. Wt: 211.29 g/mol
InChI Key: WCJPIRVYBXBRCS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole is a chemical compound with a complex structure that includes a pyridine ring and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole typically involves the reaction of pyridine derivatives with ethoxy-substituted thiadiazole compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-thiadiazole compounds .

Scientific Research Applications

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3-(4-methoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
  • Pyridine, 3-(4-ethoxy-1,2,5-oxadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)

Uniqueness

These unique features make it a valuable compound for research and industrial applications .

Properties

CAS No.

159059-10-6

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3

InChI Key

WCJPIRVYBXBRCS-UHFFFAOYSA-N

SMILES

CCOC1=NSN=C1C2=CCCNC2

Canonical SMILES

CCOC1=NSN=C1C2=CCCNC2

Synonyms

Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI)

Origin of Product

United States

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